N-Amyl-N-methylnitrosamine

DNA adductomics esophageal carcinogenesis nitrosamine bioactivation

N-Amyl-N-methylnitrosamine (AMN, also known as N-nitrosomethyl-n-amylamine, CAS 13256-07-0) is a nitrosamine compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol. It is a potent esophageal carcinogen that induces esophageal carcinomas in rats and cervical cancer in CD-1 mice.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 13256-07-0
Cat. No. B043416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Amyl-N-methylnitrosamine
CAS13256-07-0
SynonymsAMNTSAN
methyl-n-amylnitrosamine
N-amyl-N-methylnitrosamine
N-nitrosomethylamylamine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCCCCN(C)N=O
InChIInChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3
InChIKeyKSFCDINBDBFFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Amyl-N-methylnitrosamine (CAS 13256-07-0): A Potent Esophageal Carcinogen for Toxicology Research and Nitrosamine Impurity Reference Standards


N-Amyl-N-methylnitrosamine (AMN, also known as N-nitrosomethyl-n-amylamine, CAS 13256-07-0) is a nitrosamine compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . It is a potent esophageal carcinogen that induces esophageal carcinomas in rats and cervical cancer in CD-1 mice [1]. The compound requires cytochrome P450-mediated metabolic activation to form reactive intermediates capable of alkylating DNA, with CYP2A6 identified as a key enzyme involved in its bioactivation [2]. NMAs have been detected in personal care products and household cleaning products, where they may form as a result of the reaction of nitrite with amine compounds [3]. The compound is listed under California Proposition 65 as a known carcinogen [4].

Why Generic N-Nitrosamine Substitution Is Inappropriate for N-Amyl-N-methylnitrosamine (CAS 13256-07-0) in Esophageal Carcinogenesis Research


N-Amyl-N-methylnitrosamine (AMN) cannot be substituted with other nitrosamines for esophageal carcinogenesis research due to its unique tissue-specific bioactivation pattern and target organ selectivity. While many N-nitrosamines are carcinogenic, their tissue tropism varies dramatically with alkyl chain length and branching: NDMA predominantly induces liver tumors, NDEA causes esophageal and liver tumors, and NMBA (N-nitrosomethyl-n-butylamine) shows comparable esophageal potency to shorter-chain analogs [1]. Critically, AMN exhibits preferential accumulation in the esophagus following intravenous administration, a property not shared by all nitrosamines [2]. Furthermore, the steric configuration of the pentyl chain directly determines whether O⁶-methylguanine DNA adducts form in esophageal tissue—only isomers with an unsubstituted alpha-methylene group in the pentyl moiety (including AMN) produce detectable O⁶-meG in the esophagus [3]. This structure-activity relationship means that substituting a different nitrosamine or even a positional isomer of AMN would fundamentally alter the carcinogenic outcome and invalidate experimental reproducibility. For analytical applications, AMN serves as a specific impurity reference standard that cannot be replaced by structurally dissimilar nitrosamines such as NDMA or NDEA in method validation protocols.

Quantitative Differentiation Evidence for N-Amyl-N-methylnitrosamine (AMN): Comparative Toxicology and Analytical Performance Data


O⁶-Methylguanine DNA Adduct Formation in Esophagus: AMN vs. Positional Isomers

N-Amyl-N-methylnitrosamine (AMN) produces detectable O⁶-methylguanine (O⁶-meG) DNA adducts in rat esophagus, whereas positional isomers with alpha-substituted pentyl chains fail to generate this promutagenic lesion. In a comparative study of N-nitrosomethyl-n-amylamine (AMN) and six positional isomers administered at a single dose of 0.1 mmol/kg with 6-hour survival, O⁶-meG formation in the esophagus was observed only for isomers with an unsubstituted alpha-methylene group in the pentyl moiety—specifically N-nitrosomethylisoamylamine, N-nitrosomethyl-n-amylamine (AMN), N-nitrosomethyl(2-methylbutyl)amine, and N-nitrosomethyl(2,2-dimethylpropyl)amine. In contrast, alpha-substituted isomers such as N-nitrosomethyl(1-methylbutyl)amine and N-nitrosomethyl(1,2-dimethylpropyl)amine showed no detectable esophageal O⁶-meG formation [1].

DNA adductomics esophageal carcinogenesis nitrosamine bioactivation

Preferential Esophageal Accumulation: AMN Demonstrates Target-Organ Specificity Not Observed with All Nitrosamines

Whole-body autoradiography following intravenous injection of ¹⁴C-labeled AMN in Donryu strain rats revealed preferential accumulation of radioactivity specifically in the esophagus, confirming tissue-selective uptake that correlates with its esophageal carcinogenicity. This targeted distribution is not a universal property of all nitrosamines; for instance, NDMA (N-nitrosodimethylamine) is primarily sequestered by the liver and does not exhibit comparable esophageal accumulation, which explains its predominant hepatocarcinogenicity [1]. In contrast, NDEA (N-nitrosodiethylamine) causes both esophageal and liver tumors in rats but lacks the same degree of esophageal specificity [2].

tissue distribution autoradiography nitrosamine toxicokinetics

Two-Stage Esophageal Carcinogenesis Enhancement: AMN + TPA Shows Quantifiable Tumor Promotion

AMN serves as an initiator in a quantifiable two-stage esophageal carcinogenesis model when combined with 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter. In Wistar rats receiving low-dose AMN followed by TPA in drinking water, the incidence of esophageal cancers and multiplicity (number of esophageal cancers per rat) were significantly higher than in groups receiving AMN alone. Critically, pretreatment with TPA before AMN administration did not enhance esophageal cancer induction, establishing AMN as the requisite initiating agent in this model. Neoplasms were not detected in groups given only TPA or tap water [1].

tumor promotion two-stage carcinogenesis esophageal cancer models

Validated Reference Standard for Nitrosamine Impurity Analysis in Pharmaceutical Quality Control

N-Amyl-N-methylnitrosamine is established as a highly characterized reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP for nitrosamine impurity analysis. Unlike generic nitrosamine reference materials that may have limited regulatory acceptance, this standard is specifically qualified for use in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). The standard enables establishment of detection limits, quantification of impurity levels, and verification that trace nitroso impurities in pharmaceutical products remain within FDA and EMA safety limits [1]. This regulatory-grade characterization differentiates it from research-grade nitrosamine compounds that lack the required documentation and traceability for regulatory submissions.

nitrosamine impurity testing pharmaceutical analysis LC-MS/MS method validation

Optimal Research and Industrial Application Scenarios for N-Amyl-N-methylnitrosamine (CAS 13256-07-0)


Esophageal Carcinogenesis Animal Model Development

Researchers establishing esophageal cancer models in rodents should select AMN based on its demonstrated esophageal carcinoma induction at defined dosing regimens: 0.0015% solution for 90 days or 0.003% solution for 60 days in Donryu strain rats yields high carcinoma incidence without sex-dependent variation [1]. The compound's preferential esophageal accumulation [2] and validated two-stage carcinogenesis compatibility with TPA promotion [3] make it the definitive initiator for esophageal tumorigenesis studies where liver-confounding effects (as seen with NDMA) would confound interpretation.

Structure-Activity Relationship Studies of Nitrosamine Bioactivation

Investigators examining how alkyl chain length and branching affect nitrosamine metabolic activation and DNA adduct formation should use AMN as a reference compound due to the established direct comparative data with six positional isomers [4]. The binary outcome of O⁶-meG adduct formation in esophagus (detectable only for isomers with unsubstituted alpha-methylene groups) provides a clear experimental benchmark against which novel nitrosamine analogs can be evaluated.

Pharmaceutical Nitrosamine Impurity Method Validation and Quality Control

Analytical laboratories performing nitrosamine impurity testing for ANDA or NDA submissions should procure AMN as a qualified reference standard that meets USP, EMA, JP, and BP requirements [5]. The standard enables method development and validation for quantifying trace nitroso impurities in pharmaceutical products, supporting compliance with FDA and EMA safety limits [6]. This is particularly relevant for laboratories developing LC-MS/MS methods where a structurally diverse panel of nitrosamine standards is required for comprehensive impurity screening.

Mechanistic Studies of Cytochrome P450-Mediated Nitrosamine Activation

Scientists investigating CYP2A6-dependent metabolic activation of nitrosamines can employ AMN as a substrate based on its established metabolic pathway involving alpha-C hydroxylation of the alkyl moiety opposite the methyl group, leading to methanediazonium ion formation [4]. The compound's documented metabolism by CYP2A6 [7] and its tissue-specific bioactivation pattern (highest in esophagus, followed by nasal and tracheal mucosa and lung) [4] make it suitable for studies examining extrahepatic P450-mediated carcinogen activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Amyl-N-methylnitrosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.